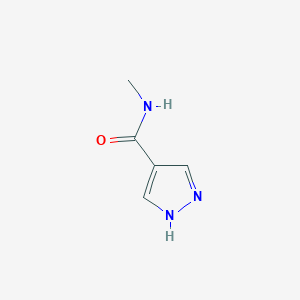

N-Methyl-1H-pyrazole-4-carboxamide

Description

N-Methyl-1H-pyrazole-4-carboxamide (CAS: 1154383-52-4) is a heterocyclic compound featuring a pyrazole ring substituted with a carboxamide group at the 4-position and a methyl group at the nitrogen atom of the amide moiety. This structure confers unique physicochemical properties, making it a versatile scaffold in medicinal chemistry and drug development. Notably, it is a key component of regadenoson (1-(6-amino-9-β-D-ribofuranosyl-9H-purin-2-yl)-N-methyl-1H-pyrazole-4-carboxamide), a pharmaceutical agent used as a vasodilator in myocardial perfusion imaging . Its biological relevance is further highlighted by its role in Compound 2176, which exhibited potent binding affinity (−18.54 kcal/mol) to SARS-CoV-2 nsp16-nsp10 complex, forming hydrogen and hydrophobic interactions critical for antiviral activity .

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1H-pyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-6-5(9)4-2-7-8-3-4/h2-3H,1H3,(H,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHLCISBAUJJDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CNN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole-4-carboxamide Derivatives

Electronic and Steric Effects

- N-Methyl vs.

- Amino Substitution: 3-Amino derivatives (e.g., c) exhibit increased hydrogen-bonding capacity, which could enhance target engagement but may reduce cell permeability.

Research Findings and Implications

- Drug Design : The N-methyl group in this compound balances lipophilicity and solubility, making it favorable for CNS-targeting drugs. However, bulkier substituents (e.g., ethyl, fluoroethyl) may tailor compounds for specific therapeutic niches.

- Structural Insights : X-ray crystallography using SHELX software () has been critical in resolving the conformations of pyrazole derivatives, aiding in rational design.

Q & A

Basic: What are the common synthetic routes for N-Methyl-1H-pyrazole-4-carboxamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves cyclocondensation of precursors like ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and methylhydrazine derivatives. Key steps include:

- Cyclization : Formation of the pyrazole core via [3+2] cycloaddition or nucleophilic substitution .

- Functionalization : Introduction of the carboxamide group using coupling agents like EDCI or HOBt in anhydrous conditions .

- Characterization : Intermediates are validated via ¹H/¹³C NMR (to confirm regioselectivity and substitution patterns) and mass spectrometry (for molecular weight confirmation). Purity is assessed via HPLC (>95%) .

Advanced: How can regioselectivity challenges in pyrazole ring substitution be addressed during synthesis?

Methodological Answer:

Regioselectivity is influenced by steric and electronic factors. Strategies include:

- Directed Metalation : Using directing groups (e.g., methyl at position 1) to control substitution at position 4 .

- Computational Modeling : DFT calculations predict electron density distribution to guide reagent selection (e.g., electrophilic vs. nucleophilic agents) .

- Reaction Optimization : Adjusting solvent polarity (e.g., DMF vs. THF) and temperature to favor kinetic vs. thermodynamic products .

Basic: What spectroscopic techniques are critical for structural elucidation of this compound derivatives?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, pyrazole protons at δ 6.2–7.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~165–170 ppm .

- IR Spectroscopy : Detects carboxamide C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₆H₈N₃O⁺ requires m/z 138.0668) .

Advanced: How do structural modifications (e.g., methyl vs. trifluoromethyl groups) impact biological activity?

Methodological Answer:

- SAR Studies : Methyl groups enhance metabolic stability, while electron-withdrawing groups (e.g., CF₃) increase receptor binding affinity. For example, This compound derivatives show improved kinase inhibition (IC₅₀ = 0.5–2 µM) compared to non-methylated analogs .

- In Vitro Assays : Cytotoxicity is tested via MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values correlated to substituent hydrophobicity (logP) .

Basic: What are the standard protocols for evaluating the stability of this compound under varying pH and temperature?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C for 24–72 hours. Monitor degradation via HPLC .

- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (Td > 200°C for most derivatives) .

Advanced: How can computational tools predict the binding mode of this compound to biological targets?

Methodological Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., cannabinoid receptors). Key residues (e.g., Lys³⁰⁹ in CB1) form hydrogen bonds with the carboxamide group .

- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories, calculating RMSD (<2 Å indicates stable binding) .

Basic: What are the common impurities observed during synthesis, and how are they mitigated?

Methodological Answer:

- Byproducts : Unreacted starting materials (e.g., methylhydrazine) or regioisomers (e.g., 3-methyl instead of 4-methyl).

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >98% purity .

Advanced: What strategies optimize yield in multi-step syntheses of this compound derivatives?

Methodological Answer:

- Flow Chemistry : Continuous flow reactors reduce reaction times (e.g., from 12 h to 30 min) and improve reproducibility .

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura couplings for aryl group introduction (yield >85%) .

Basic: How is the compound’s solubility profile determined, and what formulations enhance bioavailability?

Methodological Answer:

- Solubility Testing : Shake-flask method in buffers (pH 1.2–7.4) and solvents (DMSO, PEG-400). LogP values (~1.5–2.5) indicate moderate lipophilicity .

- Formulation : Nanoemulsions (particle size <200 nm) or cyclodextrin complexes improve aqueous solubility for in vivo studies .

Advanced: What mechanistic insights explain contradictory bioactivity data across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.